3,3-Dimethyl-1-butanol

Physical Chemistry Thermodynamics Chemical Engineering

Select 3,3-Dimethyl-1-butanol (Neohexanol) for its irreplaceable tert-butyl branching that fundamentally alters molecular packing, phase behavior, and target engagement versus generic linear C6 alcohols. This sterically hindered primary alcohol achieves smaller reverse micelles, favors lamellar over hexagonal phases in surfactant systems, and acts as a selective microbial choline TMA-lyase inhibitor validated in preclinical cardiovascular models. Substituting with less hindered analogs causes significant performance deviations in cosurfactant formulations, catalysis, and gut-microbiome research. Available in 97% purity.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 624-95-3
Cat. No. B044104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-butanol
CAS624-95-3
Synonyms3,3-dimethyl-1-butanol
3,3-dimethylbutan-1-ol
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCC(C)(C)CCO
InChIInChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3
InChIKeyDUXCSEISVMREAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-1-butanol (CAS 624-95-3): Branched Primary Alcohol for Catalysis, Cosurfactant, and Biomedical Research


3,3-Dimethyl-1-butanol (CAS 624-95-3, DMB, Neohexanol) is a branched, six-carbon primary alcohol with the molecular formula C6H14O and a molecular weight of 102.17 g/mol. Its structure features a terminal hydroxyl group attached to an ethyl chain, which is in turn linked to a tert-butyl moiety [(CH3)3CCH2CH2OH] [1]. This branched architecture imparts a unique combination of moderate hydrophobicity and steric bulk that distinguishes it from linear or less sterically hindered alcohol analogs. The compound is a colorless liquid with a density of 0.844 g/mL at 25°C, a boiling point of 143°C, a melting point of −60°C, and a flash point of 47°C (closed cup) . It is commercially available at technical (≥95%) and high (≥97%) purity grades, serving as a versatile building block in organic synthesis, a ligand in coordination chemistry, a cosurfactant in complex fluid formulations, and a bioactive agent in cardiovascular research [2][3].

Why 3,3-Dimethyl-1-butanol (624-95-3) Cannot Be Replaced by Other C5-C6 Alcohols in Specialized Applications


While 3,3-dimethyl-1-butanol shares the same molecular formula (C6H14O) with several other hexanols, its unique tert-butyl branching creates a sterically demanding environment that fundamentally alters its physical, chemical, and biological behavior. Unlike linear or less branched analogs, the bulky tert-butyl group restricts molecular packing, leading to a distinct set of properties including lower density, altered phase behavior in surfactant systems, and a specific binding profile that enables its role as a microbial choline TMA-lyase inhibitor. For example, in surfactant formulations, the branched structure of 3,3-dimethyl-1-butanol results in a smaller reverse micelle size and a different liquid crystalline phase distribution compared to its linear counterpart, 1-butanol [1]. Furthermore, its steric hindrance influences its reactivity and selectivity in catalytic transformations, as demonstrated in its dehydrogenation to 3,3-dimethyl-1-butanal [2]. Therefore, substituting this compound with a generic alcohol without a similarly hindered tertiary carbon center will likely lead to significant deviations in performance, selectivity, and experimental outcomes, making it a non-fungible reagent in precise scientific and industrial settings.

Quantitative Differentiation of 3,3-Dimethyl-1-butanol (624-95-3) vs. Linear and Less-Branched Alcohol Analogs


Bulk Physical Property Comparison of 3,3-Dimethyl-1-butanol with C5-C6 Alcohol Analogs

3,3-Dimethyl-1-butanol exhibits a unique combination of physical properties compared to its structural isomers and related alcohols. Its density (0.844 g/mL at 25°C) is higher than that of 2,2-dimethyl-1-propanol (neopentyl alcohol, 0.812 g/mL) but lower than that of 1-hexanol (0.814 g/mL) . Its boiling point (143°C) is significantly higher than that of 2,2-dimethyl-1-propanol (113°C) and 3-methyl-1-butanol (isoamyl alcohol, 131°C), reflecting the impact of molecular branching and intermolecular forces [1]. The refractive index (n20/D 1.414) also provides a distinct signature for identification and purity assessment . These differences in key physical parameters are critical for applications involving separation, formulation, and quality control.

Physical Chemistry Thermodynamics Chemical Engineering

Phase Behavior and Micellar Structure in Zwitterionic Surfactant Systems: Branched vs. Linear Alcohol Cosurfactants

In a ternary system with laurylsulfobetaine and water, the use of 3,3-dimethyl-1-butanol as a cosurfactant leads to a markedly different phase behavior and micellar structure compared to the linear alcohol 1-butanol. The study by Valiente and Rodenas (2001) demonstrated that while both systems form lamellar, hexagonal, and cubic liquid crystalline phases, the branched alcohol favors the formation of the lamellar phase, whereas the linear alcohol yields a larger hexagonal phase region [1]. Crucially, the reverse micelles formed in 1-butanol are larger than those formed in 3,3-dimethyl-1-butanol, and the normal micelles for the branched alcohol exist only in a narrow alcohol content range and remain small and spherical, contrasting with the spherical-to-cylindrical transition observed for 1-butanol [1].

Colloid Science Surfactant Formulation Rheology

Catalytic Dehydrogenation: 3,3-Dimethyl-1-butanol as a Model Substrate for Sterically Hindered Alcohol Oxidation

3,3-Dimethyl-1-butanol serves as a challenging and representative substrate for the catalytic dehydrogenation of non-activated primary aliphatic alcohols to aldehydes. Its conversion to 3,3-dimethyl-1-butanal was investigated over Cu-Ni/γ-Al2O3 bimetallic catalysts [1]. The study found that these bimetallic catalysts exhibited higher activity than the monometallic Cu/γ-Al2O3 under identical reaction conditions, highlighting the need for specific catalyst design to accommodate the steric bulk of the tert-butyl group [1]. While the study did not directly compare the conversion rate of 3,3-dimethyl-1-butanol to that of a linear alcohol, its selection as a test substrate underscores its value as a model compound for evaluating catalyst performance in sterically demanding transformations.

Catalysis Organic Synthesis Green Chemistry

Biological Activity: 3,3-Dimethyl-1-butanol as a Selective Inhibitor of Microbial TMA Lyase and Downstream Atheroprotective Effects

3,3-Dimethyl-1-butanol (DMB) is a structural analog of choline that acts as a non-lethal inhibitor of microbial trimethylamine (TMA) lyase activity, thereby reducing the production of TMA and its host metabolite, trimethylamine N-oxide (TMAO), a pro-atherogenic compound [1]. In a pivotal study, DMB treatment in atherosclerosis-prone mice (ApoE-/-) fed a choline-supplemented diet resulted in a significant reduction in plasma TMAO levels and atherosclerotic lesion development without altering circulating cholesterol levels . This specific mechanism of action—targeting a microbial enzyme rather than a host pathway—is a key differentiator from other cardiovascular agents and even from other structural analogs that may lack this inhibitory activity. The study demonstrated that DMB did not alter the viability of the gut microbiota, a critical advantage over broad-spectrum antibiotics .

Cardiovascular Disease Microbiome Drug Discovery

Synthetic Utility: 3,3-Dimethyl-1-butanol as a Precursor for Lipophilic Esters with Enhanced Antifungal Activity

3,3-Dimethyl-1-butanol is a key building block for the synthesis of lipophilic alkyl parabens, which are esters of p-hydroxybenzoic acid . The tert-butyl group of the alcohol imparts increased lipophilicity to the resulting paraben ester compared to those derived from shorter or less branched alcohols. This increased lipophilicity is a critical parameter for enhancing the antifungal activity of parabens, as it improves their ability to partition into and disrupt fungal cell membranes [1]. While the specific MIC values for 3,3-dimethylbutyl paraben are not widely published in open literature, the class-level inference is that the increased lipophilicity conferred by the neohexyl group translates to a different activity profile and potency compared to common parabens like methylparaben or propylparaben.

Antifungal Agents Medicinal Chemistry Ester Synthesis

Recommended Applications of 3,3-Dimethyl-1-butanol (624-95-3) Based on Verified Differentiating Evidence


Precision Formulation of Surfactant Systems with Controlled Micellar and Liquid Crystalline Phases

Use 3,3-dimethyl-1-butanol as a cosurfactant in zwitterionic or nonionic surfactant formulations to achieve a smaller reverse micelle size and favor lamellar liquid crystalline phases over hexagonal phases, as demonstrated in comparative studies with 1-butanol [1]. This application is critical for designing complex fluids with specific rheological properties, such as those used in personal care products, enhanced oil recovery, and templated material synthesis. The branched structure of 3,3-dimethyl-1-butanol provides a distinct geometric packing parameter that cannot be replicated by linear alcohols, offering a unique tool for fine-tuning colloidal self-assembly.

Synthesis of Sterically Hindered Fine Chemicals and Pharmaceutical Intermediates

Employ 3,3-dimethyl-1-butanol as a building block or model substrate for reactions that benefit from or require steric hindrance. This includes its use as a precursor for the synthesis of bulky ligands for single-molecule magnets , lipophilic alkyl parabens with potentially enhanced antifungal properties [2], and as a benchmark substrate for developing and optimizing catalysts for the oxidation of non-activated primary alcohols [3]. The tert-butyl group provides a defined steric environment that influences reaction selectivity and product properties in ways that less hindered alcohols cannot.

Biomedical Research Targeting the Gut Microbiota-TMAO Atherosclerosis Axis

Utilize 3,3-dimethyl-1-butanol (DMB) as a non-lethal, selective inhibitor of microbial choline TMA-lyase in preclinical models of cardiovascular disease [4]. This application is directly supported by in vivo evidence demonstrating its ability to reduce plasma TMAO levels and atherosclerotic lesion development without broad-spectrum antibiotic effects [4]. Its structural analogy to choline and specific enzyme inhibition profile make it an indispensable research tool for studying the role of the gut microbiome in cardiometabolic diseases, a property not shared by other simple alcohols.

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